

4-Iodo-1-isopropyl-1H-pyrazole spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Iodo-1-isopropyl-1H-pyrazole

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An In-Depth Technical Guide to the Spectral Analysis of **4-Iodo-1-isopropyl-1H-pyrazole**

Introduction

4-Iodo-1-isopropyl-1H-pyrazole is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrazole core substituted with an isopropyl group at the N1 position and an iodine atom at the C4 position, provides a versatile scaffold for creating complex molecular architectures. The iodine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse compound libraries for biological screening.^[1] The molecular formula of the compound is $C_6H_9IN_2$ and its CAS number is 313350-82-2.^{[2][3]}

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectral data for **4-Iodo-1-isopropyl-1H-pyrazole**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related pyrazole derivatives.

Caption: Molecular structure of **4-Iodo-1-isopropyl-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-iodo-1-isopropyl-1H-pyrazole**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Spectral Data

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electronic environment of the pyrazole ring is influenced by the electron-donating isopropyl group at N1 and the electron-withdrawing, electronegative iodine atom at C4. This results in a characteristic pattern of signals. For instance, in related 1-aryl-3- CF_3 -4-iodopyrazoles, the C5-H proton appears as a distinct singlet in the aromatic region.^[4]

Table 1: ^1H NMR Data for **4-iodo-1-isopropyl-1H-pyrazole**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-5 (Pyrazole Ring)	~7.5 - 7.8	Singlet (s)	1H	N/A
H-3 (Pyrazole Ring)	~7.4 - 7.6	Singlet (s)	1H	N/A
CH (Isopropyl)	~4.4 - 4.6	Septet (sept)	1H	~6.6
CH_3 (Isopropyl)	~1.4 - 1.5	Doublet (d)	6H	~6.6

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ^1H NMR Spectrum

- Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as sharp singlets, as they are not coupled to each other or any adjacent protons. Their chemical shifts in the downfield region (7.4-7.8 ppm) are characteristic of aromatic protons. The precise positions are influenced by the opposing electronic effects of the N-isopropyl group and the C4-iodo substituent.

- **Isopropyl Protons:** The isopropyl group gives rise to a classic septet-doublet pattern. The single methine (CH) proton is split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl (CH₃) protons are split into a doublet by the single methine proton. The integration values of 1H and 6H, respectively, confirm this assignment. The coupling constant (J) for both multiplets will be identical, a key feature of this spin system.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **4-iodo-1-isopropyl-1H-pyrazole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The presence of the heavy iodine atom has a profound effect on the chemical shift of the carbon to which it is attached (C-4). Studies on substituted pyrazoles have shown that substituents significantly influence the chemical shifts of the ring carbons.^{[5][6][7]}

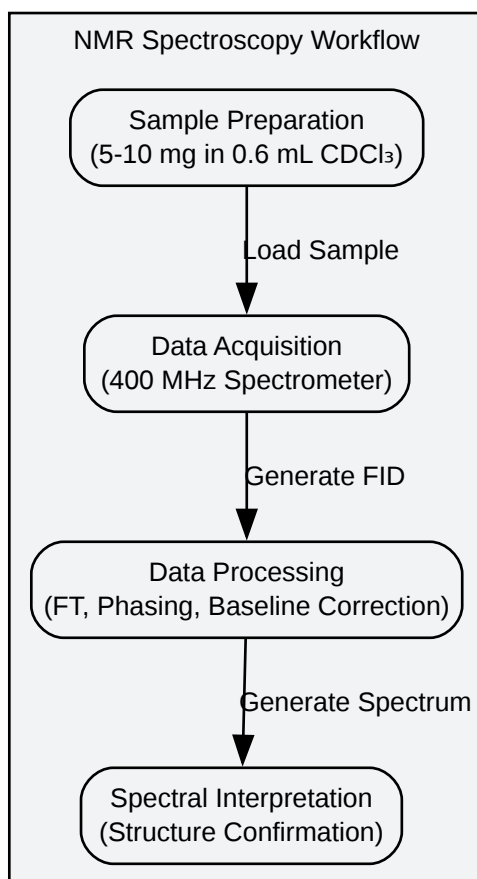
Table 2: ¹³C NMR Data for **4-iodo-1-isopropyl-1H-pyrazole**

Carbon Assignment	Chemical Shift (δ , ppm)
C-5 (Pyrazole Ring)	~138 - 142
C-3 (Pyrazole Ring)	~128 - 132
C-4 (Pyrazole Ring)	~58 - 62
CH (Isopropyl)	~50 - 54
CH ₃ (Isopropyl)	~22 - 24

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

- **Pyrazole Carbons:** Five distinct signals are expected. The most notable is the C-4 signal, which is shifted significantly upfield to ~58-62 ppm. This is due to the "heavy atom effect" of iodine, a phenomenon where the large electron cloud of the halogen shields the attached carbon nucleus, causing it to resonate at a lower frequency than would be expected based on electronegativity alone.
- **C-3 and C-5:** These carbons appear in the typical aromatic region for pyrazoles. Their exact shifts are modulated by the N-isopropyl substituent.
- **Isopropyl Carbons:** The methine (CH) and methyl (CH₃) carbons of the isopropyl group appear in the aliphatic region of the spectrum, consistent with their sp³ hybridization.



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Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for **4-Iodo-1-isopropyl-1H-pyrazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3150	C-H Stretch	Pyrazole Ring (Aromatic)
2850 - 3000	C-H Stretch	Isopropyl Group (Aliphatic)
~1520	C=N Stretch	Pyrazole Ring
~1470	C=C Stretch	Pyrazole Ring
1350 - 1400	C-H Bend	Isopropyl Group
1100 - 1200	C-N Stretch	Pyrazole Ring/Isopropyl

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum confirms the core structural features of the molecule. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key diagnostic feature distinguishing the pyrazole ring from the isopropyl substituent.^[8] The characteristic ring stretching vibrations for C=N and C=C are found in the fingerprint region and confirm the presence of the pyrazole heterocycle.^{[9][10]} The C-I stretch is expected at low wavenumbers (<600 cm⁻¹) and is often difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: IR Spectrum Acquisition (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- **Processing:** Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Molecular Ion and Fragmentation

- **Molecular Ion (M^+):** The molecular weight of **4-iodo-1-isopropyl-1H-pyrazole** is 236.05 g/mol. [2][3] The mass spectrum will show a prominent molecular ion peak (M^+) at $m/z = 236$. Since iodine's most abundant isotope is ^{127}I , there will not be a significant $M+2$ peak as seen with chlorine or bromine. [11]
- **Fragmentation Pattern:** The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN. [12][13] The isopropyl group provides a site for characteristic aliphatic fragmentation.

Table 4: Predicted Mass Spectrometry Fragments

m/z	Proposed Fragment	Loss
236	$[\text{C}_6\text{H}_9\text{IN}_2]^+$	Molecular Ion (M^+)
221	$[\text{C}_5\text{H}_6\text{IN}_2]^+$	Loss of $\text{CH}_3\cdot$ (M-15)
194	$[\text{C}_3\text{H}_3\text{IN}_2]^+$	Loss of C_3H_6 (propene)
127	$[\text{I}]^+$	Iodine cation
109	$[\text{C}_3\text{H}_2\text{N}_2]^+$	Loss of $\text{I}\cdot$ and $\text{C}_3\text{H}_7\cdot$
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation

```
digraph "Fragmentation_Pathway" {
graph [fontname="sans-serif", fontsize=10];
node [fontname="sans-serif", fontsize=10, shape=box, style=rounded];
edge [fontname="sans-serif", fontsize=10];
```

```
M [label="[\text{C}_6\text{H}_9\text{IN}_2]^+ \text{ } m/z = 236"];
M_minus_15 [label="[\text{C}_5\text{H}_6\text{IN}_2]^+ \text{ } m/z = 221"];
```

```
M_minus_42 [label="[C3H3IN2]+ \nm/z = 194"];
isopropyl_cation [label="[C3H7]+ \nm/z = 43"];

M -> M_minus_15 [label="- •CH3"];
M -> M_minus_42 [label="- C3H6"];
M -> isopropyl_cation [label="- C3H2IN2•"];

}
```

Caption: Proposed mass spectrometry fragmentation pathway.

Expertise & Experience: Interpreting the Mass Spectrum The fragmentation is driven by the formation of stable ions and neutral species.

- Loss of Methyl (M-15): A common fragmentation for molecules containing an isopropyl group is the loss of a methyl radical ($\bullet\text{CH}_3$) to form a more stable secondary carbocation, resulting in a peak at m/z 221.
- Loss of Propene (M-42): A McLafferty-type rearrangement is not possible, but cleavage of the N-isopropyl bond can lead to the loss of propene (C_3H_6), generating the 4-iodopyrazole radical cation at m/z 194.
- Formation of Isopropyl Cation: Cleavage of the N-C bond can also result in the formation of the stable isopropyl cation at m/z 43, which may appear as the base peak.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides an unambiguous and robust characterization of **4-iodo-1-isopropyl-1H-pyrazole**. The ^1H and ^{13}C NMR spectra define the precise connectivity of the carbon-hydrogen framework, highlighting the unique electronic effects of the iodo-substituent. The IR spectrum confirms the presence of the key aromatic and aliphatic functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectral guide serves as an essential reference for scientists working with this important synthetic intermediate, ensuring confidence in material identity and quality throughout the research and development process.

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